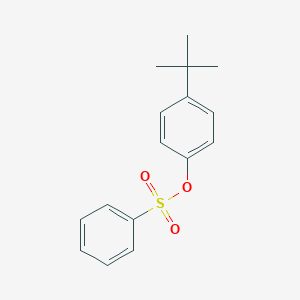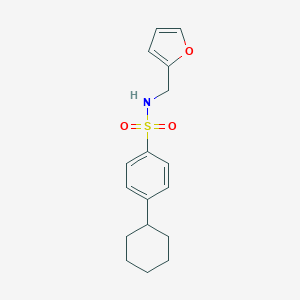
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol, also known as CGP 12177, is a selective beta-adrenoceptor antagonist. It was first synthesized in 1978 by Swiss pharmaceutical company Ciba-Geigy. Since then, it has been extensively studied for its potential applications in the fields of medicine and biology.
Mecanismo De Acción
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 acts as a selective beta-adrenoceptor antagonist, which means that it binds to and blocks the beta-adrenergic receptors, preventing the action of the neurotransmitters epinephrine and norepinephrine. This results in a decrease in heart rate, blood pressure, and bronchial smooth muscle tone.
Biochemical and Physiological Effects:
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as bronchial smooth muscle tone. It has also been shown to increase insulin secretion and glucose uptake in muscle cells, suggesting a potential role in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has several advantages as a research tool. It is highly selective for beta-adrenoceptor subtypes, allowing for the study of specific receptor subtypes. It also has a long half-life, which allows for prolonged experiments. However, 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in experiments. It also has a low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research involving 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177. One area of research is the development of more potent and selective beta-adrenoceptor antagonists. Another area of research is the exploration of the potential therapeutic applications of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 in the treatment of various diseases, including heart failure, asthma, and obesity. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 and its potential mechanisms of action.
Métodos De Síntesis
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 can be synthesized through a multistep process involving the reaction of 2-isopropyl-5-methylphenol with cyclopentylamine, followed by the reaction of the resulting intermediate with 3-(chloropropyl)diethylamine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has been extensively studied for its potential applications in the fields of medicine and biology. It has been used as a research tool to study the beta-adrenergic receptor system, which is involved in the regulation of many physiological processes, including cardiac function, metabolism, and immune response. 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including heart failure, asthma, and obesity.
Propiedades
Nombre del producto |
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol |
|---|---|
Fórmula molecular |
C18H29NO2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-(cyclopentylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-13(2)17-9-8-14(3)10-18(17)21-12-16(20)11-19-15-6-4-5-7-15/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3 |
Clave InChI |
BGYQTSBPTXZNPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCC2)O |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)


![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)
![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)



![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)
